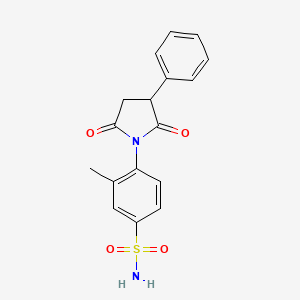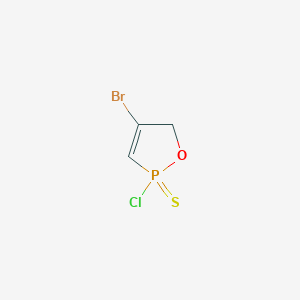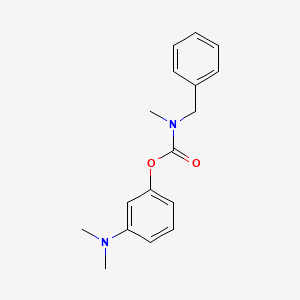![molecular formula C15H10Cl4N2O2 B14499269 N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide CAS No. 64820-65-1](/img/structure/B14499269.png)
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is a complex organic compound with a unique structure that includes an aminobenzoyl group, a chlorophenyl group, and a trichloroacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide typically involves multi-step organic reactions. One common method involves the reaction of 2-aminobenzoyl chloride with 4-chloroaniline to form an intermediate, which is then reacted with trichloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization and chromatography to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its chromophoric properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide involves its interaction with specific molecular targets. The aminobenzoyl group can interact with biological molecules through hydrogen bonding and π-π interactions, while the trichloroacetamide moiety can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Aminobenzoyl chloride
- 4-Chloroaniline
- Trichloroacetyl chloride
Uniqueness
N-[2-(2-Aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification in synthetic chemistry.
Propriétés
Numéro CAS |
64820-65-1 |
|---|---|
Formule moléculaire |
C15H10Cl4N2O2 |
Poids moléculaire |
392.1 g/mol |
Nom IUPAC |
N-[2-(2-aminobenzoyl)-4-chlorophenyl]-2,2,2-trichloroacetamide |
InChI |
InChI=1S/C15H10Cl4N2O2/c16-8-5-6-12(21-14(23)15(17,18)19)10(7-8)13(22)9-3-1-2-4-11(9)20/h1-7H,20H2,(H,21,23) |
Clé InChI |
KCWJSNLAGQQGIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C(Cl)(Cl)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


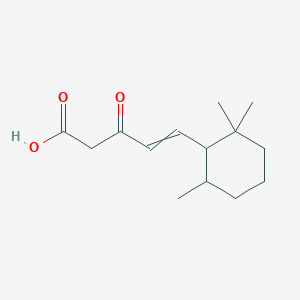
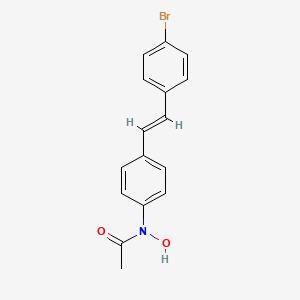
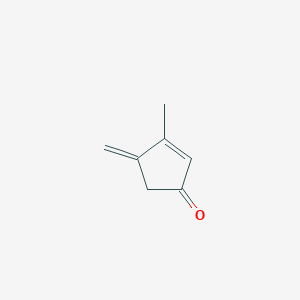
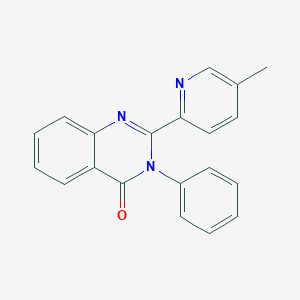
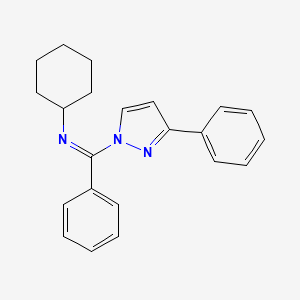
![N-[(E)-Benzamido(pentyl)-lambda~4~-sulfanylidene]benzamide](/img/structure/B14499236.png)


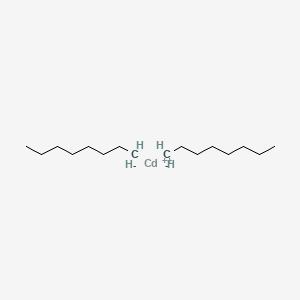
![2,4-Diphenyl-4,9-dihydro-3H-pyrido[2,3-b]indole](/img/structure/B14499250.png)
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
